molecular formula C8H12N2O3S B12096987 N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide

N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide

Cat. No.: B12096987
M. Wt: 216.26 g/mol
InChI Key: ANPAHLBQVQUFTF-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-4-(methylamino)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

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Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways, which is beneficial in the treatment of diseases like cancer and bacterial infections .

Comparison with Similar Compounds

Comparison:

N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide stands out due to the presence of both hydroxyl and methylamino groups, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

N-[3-hydroxy-4-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-9-7-4-3-6(5-8(7)11)10-14(2,12)13/h3-5,9-11H,1-2H3

InChI Key

ANPAHLBQVQUFTF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

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